molecular formula C17H19FN2O2 B14989596 2-fluoro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-fluoro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B14989596
M. Wt: 302.34 g/mol
InChI Key: FFDLDENDXXIEJA-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with a fluorine atom at the 2-position, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The starting material, 2-fluorobenzoic acid, is converted to 2-fluorobenzoyl chloride using thionyl chloride.

    Amide Bond Formation: The 2-fluorobenzoyl chloride is then reacted with 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It may serve as a probe to study biological pathways and interactions.

    Pharmaceutical Research: The compound can be used in the development of new therapeutic agents for various diseases.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity and selectivity, while the furan and pyrrolidine rings may contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-pyridinyl)benzamide
  • 2-fluoro-N-(4-methyl-2-pyridinyl)benzamide
  • N-benzyl-4-fluoro-N-(2-pyridinyl)benzamide

Uniqueness

2-fluoro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of both furan and pyrrolidine rings, which may impart distinct biological activities and chemical properties compared to other benzamide derivatives. The combination of these rings with the fluorine-substituted benzamide core may result in enhanced pharmacological profiles and potential therapeutic benefits.

Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

2-fluoro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C17H19FN2O2/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21)

InChI Key

FFDLDENDXXIEJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CO3

Origin of Product

United States

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